molecular formula C22H18N6O2S2 B4374080 1-METHYL-N~4~,N~5~-BIS(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE

1-METHYL-N~4~,N~5~-BIS(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE

Cat. No.: B4374080
M. Wt: 462.6 g/mol
InChI Key: KIYPWGFBLBYINQ-UHFFFAOYSA-N
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Description

1-methyl-N,N’-bis(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4,5-dicarboxamide is a complex organic compound that features a pyrazole core substituted with benzothiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N,N’-bis(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4,5-dicarboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of benzothiazole groups: This step might involve the reaction of the pyrazole intermediate with benzothiazole derivatives under suitable conditions, such as in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N,N’-bis(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could be performed on the benzothiazole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.

    Biology: Potential use as a fluorescent probe or in bioimaging due to its aromatic structure.

    Medicine: Investigation as a potential therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-methyl-N,N’-bis(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4,5-dicarboxamide would depend on its specific application. For example:

    In medicinal chemistry: It might interact with specific enzymes or receptors, modulating their activity through binding interactions.

    In materials science: It could function as a charge transport material, facilitating electron or hole transport in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N,N’-bis(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3,4-dicarboxamide: A similar compound with a different substitution pattern on the pyrazole ring.

    1-methyl-N,N’-bis(4-methyl-1,3-benzothiazol-2-yl)-1H-imidazole-4,5-dicarboxamide: A compound with an imidazole core instead of a pyrazole core.

Uniqueness

1-methyl-N,N’-bis(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4,5-dicarboxamide is unique due to its specific substitution pattern and the presence of both benzothiazole and pyrazole moieties. This combination of structural features can impart unique electronic, photophysical, and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-3-N,4-N-bis(4-methyl-1,3-benzothiazol-2-yl)pyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2S2/c1-11-6-4-8-14-16(11)24-21(31-14)26-19(29)13-10-23-28(3)18(13)20(30)27-22-25-17-12(2)7-5-9-15(17)32-22/h4-10H,1-3H3,(H,24,26,29)(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYPWGFBLBYINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(N(N=C3)C)C(=O)NC4=NC5=C(C=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-N~4~,N~5~-BIS(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHYL-N~4~,N~5~-BIS(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHYL-N~4~,N~5~-BIS(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-METHYL-N~4~,N~5~-BIS(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-METHYL-N~4~,N~5~-BIS(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-METHYL-N~4~,N~5~-BIS(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE

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